molecular formula C18H36CaN2O11 B14079349 Vitamin B5, Calcium Salt:H2O (Calcium Pantothenate:H2O)(Beta-Alanyl-13C3, 99%;15N, 98%)

Vitamin B5, Calcium Salt:H2O (Calcium Pantothenate:H2O)(Beta-Alanyl-13C3, 99%;15N, 98%)

Cat. No.: B14079349
M. Wt: 504.51 g/mol
InChI Key: UCLHUTUJGGNYDH-JNSRWXOBSA-N
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Description

This compound is essential for the biosynthesis of coenzyme A, which plays a crucial role in the metabolism of proteins, carbohydrates, and fats . The labeled isotopes, Carbon-13 and Nitrogen-15, make it particularly useful in metabolic research and clinical analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vitamin B5, Calcium Salt:H2O involves the reaction of Pantothenic acid with calcium hydroxide in the presence of water. The labeled isotopes are introduced during the synthesis of Pantothenic acid, where Beta-Alanine is labeled with Carbon-13 and Nitrogen-15 .

Industrial Production Methods

Industrial production of Calcium Pantothenate typically involves fermentation processes using microorganisms such as Escherichia coli or Bacillus subtilis. These microorganisms are genetically engineered to overproduce Pantothenic acid, which is then reacted with calcium hydroxide to form Calcium Pantothenate .

Chemical Reactions Analysis

Types of Reactions

Vitamin B5, Calcium Salt:H2O undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products

The major products formed from these reactions include various derivatives of Pantothenic acid, which are used in further biochemical studies and industrial applications .

Scientific Research Applications

Mechanism of Action

Vitamin B5, Calcium Salt:H2O exerts its effects by participating in the synthesis of coenzyme A (CoA). CoA is a cofactor in several important cellular metabolic pathways, including the Krebs cycle and fatty acid metabolism. The labeled isotopes allow researchers to trace the incorporation and utilization of Pantothenic acid in these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Vitamin B5, Calcium Salt:H2O lies in its labeled isotopes, Carbon-13 and Nitrogen-15. These labels make it particularly valuable for tracing metabolic pathways and studying the detailed mechanisms of Pantothenic acid metabolism .

Properties

Molecular Formula

C18H36CaN2O11

Molecular Weight

504.51 g/mol

InChI

InChI=1S/2C9H17NO5.Ca.H2O/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);;1H2/t2*7-;;/m00../s1/i2*3+1,4+1,6+1,10+1;;

InChI Key

UCLHUTUJGGNYDH-JNSRWXOBSA-N

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)[15NH][13CH2][13CH2][13C](=O)O)O.CC(C)(CO)[C@H](C(=O)[15NH][13CH2][13CH2][13C](=O)O)O.O.[Ca]

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)O)O.CC(C)(CO)C(C(=O)NCCC(=O)O)O.O.[Ca]

Origin of Product

United States

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